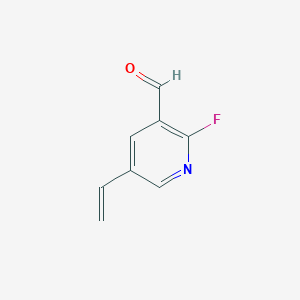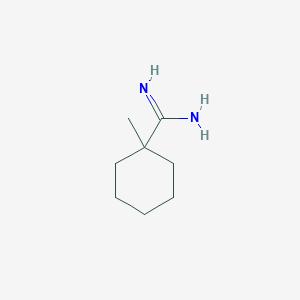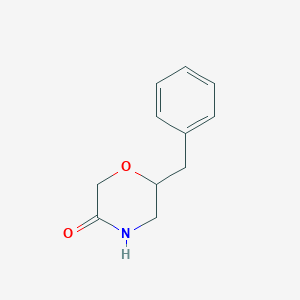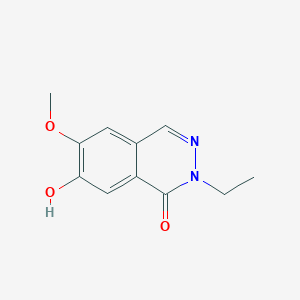
5-Ethenyl-2-fluoropyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethenyl-2-fluoropyridine-3-carbaldehyde: is a fluorinated pyridine derivative with the molecular formula C8H6FNO . This compound is characterized by the presence of an ethenyl group at the 5-position, a fluorine atom at the 2-position, and a carbaldehyde group at the 3-position of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethenyl-2-fluoropyridine-3-carbaldehyde typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine. Subsequent reactions introduce the ethenyl and carbaldehyde groups .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from commercially available pyridine derivatives, followed by selective fluorination and functional group modifications under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethenyl-2-fluoropyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-ethenyl-2-fluoropyridine-3-carboxylic acid.
Reduction: Formation of 5-ethenyl-2-fluoropyridine-3-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Ethenyl-2-fluoropyridine-3-carbaldehyde is used as a building block in organic synthesis. Its reactive aldehyde group allows it to participate in various condensation reactions, facilitating the synthesis of more complex molecules .
Biology and Medicine: The presence of the fluorine atom introduces unique electronic properties, making this compound a valuable scaffold for drug design.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its unique properties make it suitable for the development of new materials with improved physical and chemical characteristics .
Mécanisme D'action
The mechanism of action of 5-ethenyl-2-fluoropyridine-3-carbaldehyde is primarily attributed to its ability to interact with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the reactivity of the pyridine ring, affecting its interactions with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially modulating their activity .
Comparaison Avec Des Composés Similaires
2-Fluoropyridine: Lacks the ethenyl and carbaldehyde groups, making it less reactive in certain synthetic applications.
3-Fluoropyridine: Similar to 2-fluoropyridine but with the fluorine atom at the 3-position.
5-Fluoropyridine-3-carbaldehyde: Similar structure but lacks the ethenyl group.
Uniqueness: 5-Ethenyl-2-fluoropyridine-3-carbaldehyde is unique due to the combination of the ethenyl, fluorine, and carbaldehyde groups on the pyridine ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and making it a valuable intermediate in organic synthesis and drug design .
Propriétés
Formule moléculaire |
C8H6FNO |
|---|---|
Poids moléculaire |
151.14 g/mol |
Nom IUPAC |
5-ethenyl-2-fluoropyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H6FNO/c1-2-6-3-7(5-11)8(9)10-4-6/h2-5H,1H2 |
Clé InChI |
YRMGEYAVUVPNSM-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC(=C(N=C1)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,2-Difluoro-octahydrocyclopenta[b]morpholine](/img/structure/B13188787.png)

![1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13188797.png)
![2-[(1H-1,2,3-Triazol-1-yl)methyl]morpholine](/img/structure/B13188814.png)
![1-[3-(3-Aminophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B13188818.png)

![tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13188838.png)
![Methyl 3-{[bis(propan-2-yl)carbamoyl]sulfanyl}thiophene-2-carboxylate](/img/structure/B13188850.png)

